4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine
Overview
Description
4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine is a heterocyclic organic compound with the molecular formula C6H4ClF3N2O. It has a molecular weight of 212.56 . It is a liquid at room temperature and is stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H4ClF3N2O/c7-4-1-5(12-3-11-4)13-2-6(8,9)10/h1,3H,2H2
. This indicates the presence of a pyrimidine ring with a chlorine atom at the 4th position and a trifluoroethoxy group at the 6th position. Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 212.56 . The compound is stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Nonlinear Optical Properties
- Thiopyrimidine Derivatives: Thiopyrimidine derivatives, including those similar to 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine, have shown promising applications in nonlinear optics (NLO). A study using density functional theory (DFT) revealed these derivatives exhibit considerable NLO character, recommending them for optoelectronic high-tech applications (Hussain et al., 2020).
Synthesis and Structural Studies
- Substituted Pyrimidines: Research has focused on synthesizing various substituted pyrimidines, which are essential in enzyme inhibitors. This includes methods for synthesizing 4-chloro-6-substituted phenyl pyrimidines, a structure common in several important enzyme inhibitors (Németh et al., 2010).
- Diorganotin(IV) and Diphenyllead(IV) Complexes: Diorganotin(IV) and diphenyllead(IV) complexes of pyrimidine-2-thionate derivatives have been synthesized and characterized. The metal center in these complexes is in a distorted octahedral environment, with the pyrimidine acting as a (κ2-N,S) chelating ligand (Rodríguez et al., 2007).
Biological Activity
- Lanso Aminopyrimidines for Leukemia: A study synthesized Lanso Aminopyrimidines derived from a core molecule similar to this compound. These compounds showed significant growth inhibition in leukemia cancer cells, suggesting potential as anticancer agents (Pandya et al., 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-chloro-6-(2,2,2-trifluoroethoxy)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c7-4-1-5(12-3-11-4)13-2-6(8,9)10/h1,3H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTDPEZNGURNJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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